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molecular formula C6H12F2N2 B8300491 1-(1,3-Difluoropropan-2-yl)azetidin-3-amine

1-(1,3-Difluoropropan-2-yl)azetidin-3-amine

Cat. No. B8300491
M. Wt: 150.17 g/mol
InChI Key: JVIVBWFQXVTWIP-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

To a solution of tert-butyl azetidin-3-ylcarbamate (0.256 g) and 1,3-difluoropropan-2-one (0.154 g) in dichloromethane (2 mL) was added sodium triacetoxyborohydride (0.473 g) and the reaction was allowed to stirred at room temperature. After 16 hours, the reaction was quenched with saturated NaHCO3 solution (10 mL) and extracted into dichloromethane (25 mL). The organic layer was dried and concentrated. Silica gel chromatography (GraceResolv 12 g) eluting with a gradient of 0.5% to 3.5% methanol/dichloromethane followed by treatment with HCl (4.0M in dioxane, 3 mL) and methanol (0.5 mL) for 2 hours gave the title compound after concentration.
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
0.154 g
Type
reactant
Reaction Step One
Quantity
0.473 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH:3]([NH:5]C(=O)OC(C)(C)C)[CH2:2]1.[F:13][CH2:14][C:15](=O)[CH2:16][F:17].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[F:13][CH2:14][CH:15]([N:1]1[CH2:2][CH:3]([NH2:5])[CH2:4]1)[CH2:16][F:17] |f:2.3|

Inputs

Step One
Name
Quantity
0.256 g
Type
reactant
Smiles
N1CC(C1)NC(OC(C)(C)C)=O
Name
Quantity
0.154 g
Type
reactant
Smiles
FCC(CF)=O
Name
Quantity
0.473 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated NaHCO3 solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Silica gel chromatography (GraceResolv 12 g) eluting with a gradient of 0.5% to 3.5% methanol/dichloromethane
WAIT
Type
WAIT
Details
followed by treatment with HCl (4.0M in dioxane, 3 mL) and methanol (0.5 mL) for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FCC(CF)N1CC(C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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